Dibromoreserpine
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Overview
Description
Dibromoreserpine is a derivative of reserpine, an alkaloid extracted from the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties. This compound, with the chemical formula C33H38Br2N2O9, is a brominated analog of reserpine, where two bromine atoms are introduced into the molecular structure, potentially altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromoreserpine typically involves the bromination of reserpine. One common method is the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide, and the bromination occurs at specific positions on the reserpine molecule to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibromoreserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of bromine atoms and the formation of de-brominated products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Brominated quinones.
Reduction: De-brominated reserpine derivatives.
Substitution: Hydroxyl or amino-substituted reserpine derivatives.
Scientific Research Applications
Dibromoreserpine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the effects of bromination on alkaloid structures.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to reserpine.
Medicine: Explored for its potential antihypertensive and tranquilizing properties, similar to reserpine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Dibromoreserpine exerts its effects by inhibiting the vesicular monoamine transporter (VMAT), similar to reserpine. This inhibition prevents the uptake of neurotransmitters like norepinephrine, serotonin, and dopamine into storage vesicles, leading to their depletion in the synaptic cleft. The reduction in neurotransmitter levels results in decreased sympathetic nervous system activity, contributing to its antihypertensive and tranquilizing effects .
Comparison with Similar Compounds
Similar Compounds
Reserpine: The parent compound, known for its antihypertensive and tranquilizing properties.
Ajmaline: Another alkaloid from Rauwolfia species, used as an antiarrhythmic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac properties, also derived from Rauwolfia species.
Uniqueness
Dibromoreserpine is unique due to the presence of bromine atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to reserpine. The bromination may enhance its stability, bioavailability, or binding affinity to molecular targets, making it a valuable compound for further pharmacological studies.
Properties
Molecular Formula |
C33H38Br2N2O9 |
---|---|
Molecular Weight |
766.5 g/mol |
IUPAC Name |
methyl 3,12-dibromo-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3 |
InChI Key |
VHGVJZAKMWEORI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2CN3C(CC2C1C(=O)OC)C4=C(CC3Br)C5=C(N4Br)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
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